molecular formula C10H11NOS B168913 S-methyl indoline-7-carbothioate CAS No. 115992-15-9

S-methyl indoline-7-carbothioate

Cat. No. B168913
M. Wt: 193.27 g/mol
InChI Key: XAEMZAGEPFHTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for S-methyl indoline-7-carbothioate is 1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

S-methyl indoline-7-carbothioate is a solid at room temperature . It has a molecular weight of 193.27 g/mol . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Proline Mimetic and Material Design

  • Indoline derivatives, such as methyl (S)-1-acetylindoline-2-carboxylate, exhibit properties making them suitable as proline mimetics, showing potential for designing new stable secondary structures in materials science. Their unique conformational properties in polar solvents suggest applications in developing different secondary structures and new materials (Pollastrini et al., 2021).

Anticancer Agents

  • A study on isatin derivatives, closely related to indoline compounds, highlighted their synthesis and evaluation as anticancer agents. These derivatives demonstrated excellent anti-proliferative activities against various human cancer cell lines, suggesting that modifications to indoline structures could be pivotal in developing new anticancer drugs (Abu‐Hashem & Al-Hussain, 2022).

HCV Inhibitors

  • Indoline scaffolds have been evaluated for their potential as novel HCV inhibitors. The study demonstrates that certain modifications to the indoline structure significantly enhance anti-HCV activity, indicating the applicability of indoline derivatives in antiviral drug development (Kang et al., 2009).

Green Chemistry and Environmental Awareness

  • Research into the synthesis of indoline derivatives emphasizes the importance of green chemistry principles. An environmentally friendly method to synthesize indoline derivatives was developed, reinforcing the role of indoline compounds in promoting sustainable practices in chemical synthesis (Li et al., 2021).

Alzheimer's Disease Treatment

  • Carbamate derivatives of indolines have been studied for their cholinesterase inhibitory and antioxidant activities, relevant for Alzheimer's disease treatment. The multifunctional properties of these derivatives underscore their potential in therapeutic applications targeting neurodegenerative diseases (Yanovsky et al., 2012).

Anti-inflammatory Agents

  • Indoline derivatives have also shown promise as anti-inflammatory agents. Studies on methyl indoline-3-propionate and related compounds indicate their effectiveness in reducing lung injury and pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions (Finkin-Groner et al., 2015).

Plant Disease Resistance

  • Research on benzo-thiadiazole-7-carbothioic acid S-methyl ester (BTH), a compound structurally related to indoline derivatives, has demonstrated its efficacy in enhancing disease resistance in plants, highlighting the agricultural applications of such compounds in promoting plant health and yield (Cao et al., 2011).

Safety And Hazards

S-methyl indoline-7-carbothioate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

S-methyl 2,3-dihydro-1H-indole-7-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEMZAGEPFHTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561517
Record name S-Methyl 2,3-dihydro-1H-indole-7-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-methyl indoline-7-carbothioate

CAS RN

115992-15-9
Record name S-Methyl 2,3-dihydro-1H-indole-7-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.